molecular formula C7H8N2O B1316797 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine CAS No. 20348-23-6

3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Cat. No.: B1316797
CAS No.: 20348-23-6
M. Wt: 136.15 g/mol
InChI Key: QQVXDMFULJVZLA-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and an oxazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine typically involves the condensation of 2-aminopyridine with an aldehyde or ketone, followed by cyclization. One common method involves the use of 2-acetylamino-3-hydroxypyridine, which undergoes condensation with 2-chloropropionitrile or 2,3-dibromopropionic acid ester to form the desired oxazine ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Research indicates that 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine derivatives exhibit significant biological activities:

  • Antitumor Activity : Some derivatives have shown promise as antitumor agents. For instance, studies have demonstrated that certain pyrido[4,3-b][1,4]oxazines inhibit cell growth and induce mitotic arrest in leukemia models .
  • Pharmacological Properties : The pharmacological profile includes potential applications in treating various diseases due to their ability to interact with biological targets effectively .

Case Study 1: Antitumor Properties

A study published in Tetrahedron explored the synthesis and pharmacological activity of 4-acyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine derivatives. Results indicated that these compounds inhibited cancer cell proliferation and demonstrated cytotoxic effects against several cancer cell lines .

CompoundActivityReference
4-Acetyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazineAntitumor
6-Carboxy-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazineCytotoxicity against leukemia

Case Study 2: Synthesis and Characterization

Research conducted on the synthesis of substituted derivatives highlighted the challenges and successes in obtaining pure compounds. The study emphasized the importance of optimizing reaction conditions to achieve higher yields and better purity .

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine involves its interaction with various molecular targets. For instance, it has been shown to affect mitochondrial membrane potential, leading to the activation of caspase enzymes involved in apoptosis. This includes the activation of caspase-9 and caspase-3, which cleave poly (ADP-ribose) polymerase (PARP-1), and caspase-8, which is involved in the extrinsic apoptotic pathway .

Comparison with Similar Compounds

  • 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
  • 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
  • 3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid

Comparison: Compared to similar compounds, this compound is unique due to its specific ring structure and the presence of both nitrogen and oxygen heteroatoms. This structural feature imparts distinct electronic properties and reactivity, making it a valuable compound for various applications in research and industry .

Biological Activity

3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound derivatives typically involves the reaction of 3-hydroxy-2-aminopyridine with various electrophiles. For instance, ethyl this compound-2-carboxylate can be synthesized from ethyl 2,3-dibromopropanoate and 3-hydroxy-2-aminopyridine . The structural characteristics of this compound allow for the introduction of various substituents that can enhance its biological activity.

Antitumor Properties

Research indicates that this compound exhibits notable antitumor activity. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, compounds derived from this scaffold demonstrated significant cytotoxic effects against breast cancer and leukemia cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that several derivatives possess antibacterial activity against a range of pathogenic bacteria. Notably, some compounds showed effectiveness against drug-resistant strains of Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents .

Neuroprotective Effects

Emerging evidence points to the neuroprotective effects of this compound. Research has shown that certain derivatives can protect neuronal cells from oxidative stress-induced damage. This activity is attributed to their ability to modulate signaling pathways involved in cell survival and apoptosis .

Case Studies

Case Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, a series of substituted this compound derivatives were synthesized and tested against various cancer cell lines. One derivative exhibited IC50 values lower than those of standard chemotherapeutics used in clinical settings. The mechanism was linked to the inhibition of key enzymes involved in DNA replication and repair processes.

Case Study 2: Antimicrobial Efficacy
A comprehensive evaluation of antimicrobial activity was conducted using disk diffusion methods on several bacterial strains. The results indicated that certain derivatives showed zones of inhibition comparable to traditional antibiotics. This study highlights the potential for these compounds to serve as templates for developing new antimicrobial therapies.

Data Table: Biological Activities of Selected Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50/Zone of InhibitionReference
Ethyl 3,4-dihydro-2H-pyridoAntitumorMCF-7 (Breast Cancer)12 µM
6-Carboxy-3,4-dihydro-2H-pyridoAntimicrobialS. aureus15 mm
N-Methyl derivativeNeuroprotectiveSH-SY5Y (Neuronal Cells)N/A

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine and its derivatives?

The parent compound can be synthesized via reduction of pyrido-oxazinones using LiAlH₄. For example, 4-acyl derivatives are synthesized by reacting aminohydroxypyridins with carboxylic acid esters, followed by reduction . Substituted derivatives (e.g., bromo or methyl groups) are prepared via nucleophilic substitution or condensation reactions. For instance, 7-bromo derivatives are synthesized using brominating agents under controlled conditions, with melting points ranging from 116–119°C .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

  • Melting Point Analysis : Derivatives like 7-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine exhibit distinct melting points (e.g., 116–119°C) for purity validation .
  • Spectroscopy : ¹H/¹³C NMR and IR spectroscopy confirm functional groups and ring structure. For example, carbonyl stretching in oxazinones appears at ~1700 cm⁻¹ .
  • Chromatography : HPLC or TLC with UV detection ensures purity, as noted in product certificates .

Q. What safety precautions are critical when handling this compound and its derivatives?

  • Storage : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .
  • Hazard Mitigation : Brominated derivatives (e.g., 6-bromo variants) require PPE due to hazards (H315, H319) and should be handled in fume hoods .

Advanced Research Questions

Q. How can structural modifications (e.g., bromination, acylation) influence biological activity?

  • Bromination : Introducing bromine at position 7 enhances electrophilicity, potentially improving binding to targets like kinases or NF-κB .
  • Acylation : 4-Acyl derivatives (e.g., acetyl or benzoyl groups) modulate lipophilicity, affecting bioavailability and receptor affinity .
  • Methodology : Use SAR studies with in vitro assays (e.g., NF-κB inhibition) to correlate substituents with activity .

Q. What strategies resolve contradictions in reported biological data (e.g., anti-inflammatory vs. pro-apoptotic effects)?

  • Assay Validation : Confirm compound stability under assay conditions (e.g., pH, temperature) .
  • Off-Target Profiling : Use proteome-wide screens to identify unintended interactions .
  • Metabolite Analysis : LC-MS/MS can detect degradation products that may skew results .

Q. How can advanced spectroscopic techniques (e.g., X-ray crystallography) elucidate conformational dynamics?

  • Crystal Structure Analysis : Derivatives like 3,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine reveal planar oxazine rings and hydrogen-bonding networks critical for stability .
  • Dynamic NMR : Study ring puckering or substituent rotation in solution .

Q. What computational methods are effective for predicting binding modes with therapeutic targets?

  • Docking Studies : Use software like AutoDock Vina to model interactions with CRF-1 receptors or NF-κB .
  • MD Simulations : Analyze stability of ligand-target complexes over nanosecond timescales .

Q. Key Methodological Insights

  • Synthetic Optimization : Use LiAlH₄ for selective reduction of oxazinones to avoid side reactions .
  • Biological Assays : Pair NF-κB luciferase reporter assays with cytokine profiling (e.g., IL-6, TNF-α) to validate anti-inflammatory claims .
  • Contradiction Resolution : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays) .

Properties

IUPAC Name

3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-2-6-7(8-3-1)9-4-5-10-6/h1-3H,4-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVXDMFULJVZLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00526437
Record name 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00526437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20348-23-6
Record name 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00526437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIHYDRO-2H-PYRIDO[3,2-B][1,4]OXAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one (2.0 g, 13.3 mmole) in dry THF (40 mL) was added a solution of LiAlH4 in THF (1.0 M, 26.6 mL, 26.6 mmole) slowly at 0° C. After 1 hr the mixture was quenched with 2.0 M NaOH until a solid formed. The mixture was dried (MgSO4), filtered, and concentrated under reduced pressure to give the title compound (1.44 g, 79%) as a white solid which was sufficiently pure for use in the next step: MS (ES) m/e 137 (M+H)+.
Quantity
2 g
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40 mL
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26.6 mL
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Yield
79%

Synthesis routes and methods II

Procedure details

To an ice-cold solution of 4H-pyrido[3,2-b][1,4]oxazin-3-one (5.00 g, 33.3 mmol) in THF (40 mL) was added lithium aluminum hydride (66.6 mL of a 1.0 M solution in THF, 66.6 mmol). Following the addition, the solution was heated to reflux. After 18 h, the solution was cooled to 0° C. and quenched the reaction with H2O (4 mL) followed by NaOH (4 mL, 15%) and H2O (10 mL). The resulting slurry was filtered over Celite and the filtrate concentrated to give the title compound (3.87 g, 85%) as a blue-gray powder: 1H NMR (500 MHz, DMSO-d6) δ 7.53 (dd, J=4.5, 1.0 Hz, 1H), 6.90-6.89 (m, 1H), 6.61 (br s, 1H), 6.44 (dd, J=8.0, 3.0 Hz, 1H), 4.08 (t, J=4.5 Hz, 2H), 3.39-3.36 (m, 2H); MS (ESI) m/e 137 (M+H)+.
[Compound]
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ice
Quantity
0 (± 1) mol
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5 g
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Name
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4 mL
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Yield
85%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
5-Hydroxy pulegone
5-Hydroxy pulegone
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
5-Hydroxy pulegone
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
5-Hydroxy pulegone
5-Hydroxy pulegone
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
5-Hydroxy pulegone
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
5-Hydroxy pulegone
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

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